2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a cyano group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Nitrile Formation: The cyano group is introduced via a nucleophilic substitution reaction using a suitable nitrile source like sodium cyanide or potassium cyanide.
Benzoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Protection: Large quantities of the amino precursor are protected using benzyloxycarbonyl chloride.
Nitrile Introduction: The protected intermediate is then reacted with a nitrile source under controlled conditions.
Oxidation: The final oxidation step is carried out in large reactors with efficient stirring and temperature control to ensure complete conversion to the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with different protecting groups or functional groups.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to metabolism, signal transduction, or gene expression.
Comparison with Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid can be compared with similar compounds such as:
2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid: This compound has a similar structure but with a chlorophenyl group instead of a cyanobenzoic acid core.
2-{[(Benzyloxy)carbonyl]amino}-2-hydroxyacetic acid: This compound features a hydroxyacetic acid moiety instead of a cyanobenzoic acid core.
Properties
CAS No. |
64630-01-9 |
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Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4-cyano-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C16H12N2O4/c17-9-12-6-7-13(15(19)20)14(8-12)18-16(21)22-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,18,21)(H,19,20) |
InChI Key |
HJQNBDCIWPCIFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)C#N)C(=O)O |
Origin of Product |
United States |
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